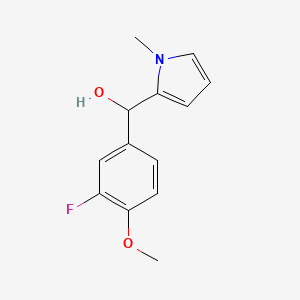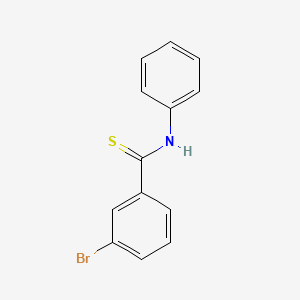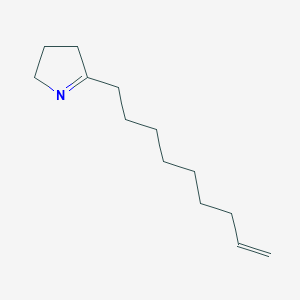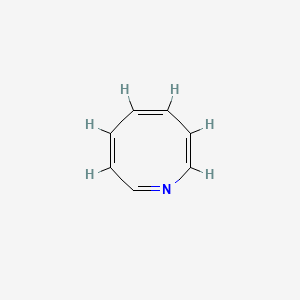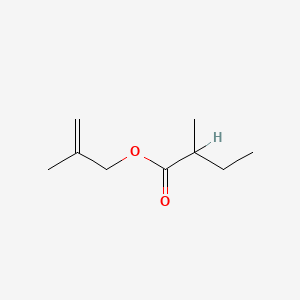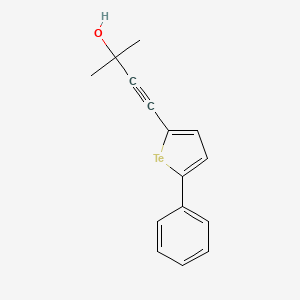
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol is a chemical compound known for its unique structure and properties This compound features a tellurophene ring, which is a five-membered ring containing tellurium, and a butyn-2-ol moiety, which includes a triple bond and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol typically involves the formation of the tellurophene ring followed by the introduction of the butyn-2-ol moiety. One common method involves the reaction of phenylacetylene with tellurium tetrachloride to form the tellurophene ring. This intermediate is then reacted with 2-methyl-3-butyn-2-ol under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing alcohols or hydrocarbons.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing alcohols.
科学研究应用
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tellurium-containing compounds.
Biology: The compound’s unique reactivity makes it useful in studying biological systems that involve tellurium.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets. The tellurium atom can form bonds with different biological molecules, affecting their function. The compound can also participate in redox reactions, influencing cellular processes and pathways.
相似化合物的比较
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Lacks the tellurium atom, resulting in different chemical reactivity.
2-Methyl-3-butyn-2-ol: A simpler structure without the tellurophene ring.
4-Bromo-2-methyl-3-butyn-2-ol: Contains a bromine atom instead of tellurium, leading to different reactivity and applications.
Uniqueness
The presence of the tellurium atom in 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness is particularly valuable in applications requiring specific reactivity and interactions.
属性
CAS 编号 |
920977-33-9 |
|---|---|
分子式 |
C15H14OTe |
分子量 |
337.9 g/mol |
IUPAC 名称 |
2-methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C15H14OTe/c1-15(2,16)11-10-13-8-9-14(17-13)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChI 键 |
MEQAXBZLDAVXER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


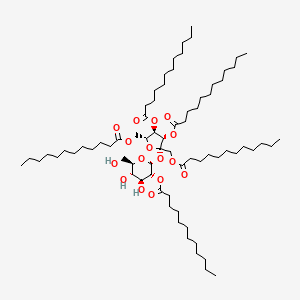
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
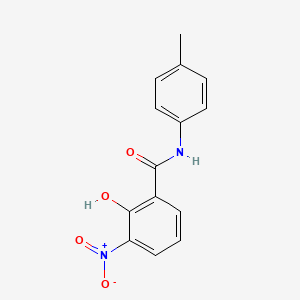
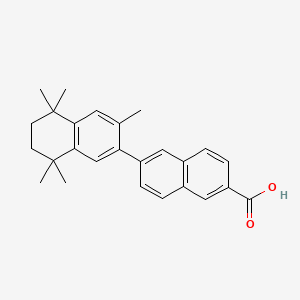
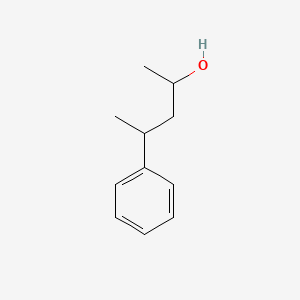
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)


